N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound N-(alpha-((2-(diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is systematically named according to IUPAC guidelines to reflect its structural complexity. The parent structure, anthranilic acid (2-aminobenzoic acid), forms the foundational scaffold. Substitutions on the anthranilic acid backbone include a benzyl group modified by a carbamoyl moiety and a diethylaminoethyl side chain, with the entire structure forming a hydrochloride salt.
The molecular formula, C$${21}$$H$${28}$$ClN$${3}$$O$${3}$$ , accounts for 21 carbon atoms, 28 hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. This formula aligns with the presence of the anthranilic acid core (C$${7}$$H$${7}$$NO$${2}$$), the benzyl-carbamoyl-diethylaminoethyl substituent (C$${14}$$H$${21}$$N$${2}$$O), and the hydrochloride counterion (HCl). A breakdown of the formula highlights:
- Anthranilic acid moiety : C$${7}$$H$${7}$$NO$$_{2}$$ (2-aminobenzoic acid).
- Benzyl-carbamoyl group : C$${8}$$H$${8}$$NO (benzyl linked to a carbamoyl functional group).
- Diethylaminoethyl chain : C$${6}$$H$${15}$$N$$_{2}$$ (secondary amine with ethyl substituents).
- Hydrochloride salt : HCl contributing Cl$$^-$$ and H$$^+$$.
The IUPAC name systematically describes the connectivity:
- Anthranilic acid (2-aminobenzoic acid) as the root.
- N-substitution at the amino group:
- A benzyl group (benzyl ) attached via a carbamoyl bridge (carbamoyl ).
- The carbamoyl group is further substituted with a 2-(diethylamino)ethyl chain (2-(diethylamino)ethyl ).
- Monohydrochloride indicating one protonated amine site neutralized by chloride.
This nomenclature ensures unambiguous identification of the compound’s structure.
Structural Features of Anthranilic Acid Backbone
The anthranilic acid backbone is characterized by a benzene ring with ortho-substituted amino (–NH$$_2$$) and carboxylic acid (–COOH) groups. This arrangement confers amphoteric properties , enabling the molecule to act as both a weak acid (via the carboxyl group) and a weak base (via the amino group).
Key structural attributes include:
- Planar benzene ring : Provides rigidity and influences electronic interactions.
- Zwitterionic potential : In solid-state or aqueous environments, anthranilic acid may exist as a zwitterion with a protonated amino group (–NH$$_3^+$$) and deprotonated carboxylate (–COO$$^-$$).
- Hydrogen-bonding capacity : The –NH$$_2$$ and –COOH groups facilitate intermolecular interactions, affecting crystallinity and solubility.
In the target compound, the amino group of anthranilic acid is substituted, leaving the carboxylic acid group free. This modification retains the backbone’s acidity while altering its hydrogen-bonding and solubility profiles.
Carbamoyl-Benzyl Substituent Configuration Analysis
The carbamoyl-benzyl substituent introduces a branched structure to the anthranilic acid backbone. This group consists of:
- Benzyl moiety : A phenylmethyl group (–CH$$2$$C$$6$$H$$_5$$) providing aromatic character.
- Carbamoyl linkage : A –N(H)–C(=O)– group connecting the benzyl group to the diethylaminoethyl chain.
The spatial arrangement involves:
- Benzyl attachment : The benzyl group is bonded to the anthranilic acid’s amino nitrogen via the carbamoyl bridge.
- Carbamoyl geometry : The planar carboxamide group (C=O and N–H) allows for resonance stabilization, favoring a trans configuration between the carbonyl oxygen and the adjacent nitrogen lone pair.
- Steric effects : The benzyl group’s bulkiness may restrict rotation around the C–N bond, influencing conformational stability.
This substituent enhances the molecule’s hydrophobicity due to the aromatic benzyl group while the carbamoyl group contributes polar interactions.
Diethylaminoethyl Functional Group Spatial Arrangement
The diethylaminoethyl chain (–CH$$2$$CH$$2$$N(CH$$2$$CH$$3$$)$$_2$$) extends from the carbamoyl nitrogen. Key features include:
- Ethylene spacer : A two-carbon chain (–CH$$2$$CH$$2$$–) linking the carbamoyl group to the diethylamine moiety.
- Diethylamine group : A tertiary amine with two ethyl substituents, conferring lipophilicity and basic character (pK$$_a$$ ~11 for diethylamine).
Spatially, the diethylaminoethyl chain adopts a flexible conformation due to free rotation around the C–C and C–N bonds. However, steric hindrance from the ethyl groups may limit rotational freedom near the nitrogen atom. The protonatable amine site is critical for hydrochloride salt formation.
Protonation State and Hydrochloride Salt Formation
The compound exists as a monohydrochloride salt , where one equivalent of hydrochloric acid (HCl) protonates the most basic nitrogen atom. Analysis of potential protonation sites:
- Anthranilic acid amino group : Typically protonated in acidic conditions (pK$$_a$$ ~4.9).
- Diethylaminoethyl amine : A stronger base (pK$$_a$$ ~11) likely to remain protonated at physiological pH.
In the solid state, the diethylaminoethyl amine is protonated, forming a positively charged ammonium center (–NH$$^+$$(CH$$2$$CH$$3$$)$$_2$$) balanced by a chloride ion (Cl$$^-$$). This salt formation enhances aqueous solubility and stability by introducing ionic character.
The hydrochloride salt’s crystal structure is influenced by:
- Ion-dipole interactions : Between the ammonium cation and chloride anion.
- Hydrogen bonding : Involving the carboxylic acid, carbamoyl, and ammonium groups.
Properties
CAS No. |
83850-82-2 |
|---|---|
Molecular Formula |
C21H28ClN3O3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-[[2-[2-(diethylamino)ethylamino]-2-oxo-1-phenylethyl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-3-24(4-2)15-14-22-20(25)19(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)21(26)27;/h5-13,19,23H,3-4,14-15H2,1-2H3,(H,22,25)(H,26,27);1H |
InChI Key |
XLXMIXXROKJOBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride typically involves multiple steps. One common method includes the reaction of anthranilic acid with benzyl chloride to form N-benzylanthranilic acid . This intermediate is then reacted with diethylaminoethyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine and aromatic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride exhibit significant inhibitory effects on various enzymes, including:
- Acetylcholinesterase : This enzyme is crucial for neurotransmission, and inhibitors are essential in treating conditions like Alzheimer's disease. Studies have shown that similar anthranilic acid derivatives can modulate acetylcholinesterase activity effectively .
- Alpha-glucosidase : Inhibitors of this enzyme are important in managing Type 2 diabetes by slowing carbohydrate absorption. Compounds derived from anthranilic acid have demonstrated promising results in inhibiting alpha-glucosidase activity .
Anticancer Activity
This compound and its derivatives have been investigated for their potential anticancer properties. For instance, studies have highlighted that modifications to the anthranilic acid structure can enhance cytotoxicity against various cancer cell lines, suggesting a role in cancer therapy .
Drug Development
The compound's ability to inhibit key enzymes makes it a candidate for drug development in several therapeutic areas:
- Neurodegenerative Diseases : Due to its acetylcholinesterase inhibition properties, it holds potential for developing treatments for Alzheimer's disease.
- Diabetes Management : Its role as an alpha-glucosidase inhibitor positions it as a candidate for managing blood sugar levels in diabetic patients.
Multi-drug Resistance Modulation
Research has indicated that anthranilic acid derivatives can act as modulators of multi-drug resistance in cancer therapies. This application is critical as it can enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .
- Alzheimer's Disease Treatment
- Diabetes Management
Mechanism of Action
The mechanism of action of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
(a) Procaine Hydrochloride (2-(Diethylamino)ethyl p-aminobenzoate monohydrochloride)
- Molecular Formula : C₁₃H₂₀ClN₂O₂
- Key Features: Core: p-Aminobenzoic acid (PABA) esterified to a diethylaminoethyl group. Functional Group: Ester linkage (vs. carbamoyl in the target compound). Application: Local anesthetic (sodium channel blocker).
- The carbamoyl linkage may confer greater hydrolytic stability than Procaine’s ester, which is prone to enzymatic cleavage. Higher molecular weight (estimated ~407.5 g/mol vs. 272.78 g/mol for Procaine) may reduce membrane permeability.
(b) Methyl N-Acetylanthranilate
- Molecular Formula: C₁₀H₁₁NO₃
- Key Features: Core: Anthranilic acid with an acetylated amino group and methyl ester. Application: Flavoring agent (e.g., grape fragrance) and synthetic intermediate.
- Comparison: The target compound’s diethylaminoethyl-carbamoyl substituent introduces cationic charge (absent in Methyl N-acetylanthranilate), enhancing water solubility when protonated. Methyl N-acetylanthranilate lacks the extended amine side chain, limiting its bioactivity scope.
(c) 2-Amino-N-phenylbenzamide
- Molecular Formula : C₁₃H₁₂N₂O
- Key Features: Core: Anthranilic acid coupled to an aniline via an amide bond.
- Comparison: Both compounds share anthranilic acid but differ in substituents. The target’s diethylaminoethyl group may enhance interactions with charged biological targets.
Physicochemical and Pharmacological Data
Biological Activity
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride, also known by its CAS number 83850-82-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C21H28ClN3O3
- Molecular Weight : 393.92 g/mol
- Structure : The compound features a benzyl group and an anthranilic acid moiety, linked by a carbamoyl group. The diethylamino group contributes to its pharmacological properties.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential therapeutic agent. Key areas of investigation include:
- Anticancer Activity : Research indicates that derivatives of anthranilic acid can act as modulators of multi-drug resistance in cancer cells. The compound may inhibit P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells, thereby enhancing the efficacy of chemotherapeutic agents .
- Inhibition of Enzymatic Activity : Studies have shown that anthranilic acid derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancerous tissues .
- Neuroprotective Effects : Some research suggests that compounds similar to this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Studies
- Study on Drug Resistance Modulation :
- Inhibition of DHFR :
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Considerations :
- Monitor pH during carbamoylation (pH 7–8 ensures amine reactivity).
- Use inert atmosphere to prevent hydrolysis of isocyanate intermediates.
- Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase).
Q. Example Crystallographic Data from Analogous Compounds :
| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |
|---|---|---|---|
| C16–H16B···O2 (intermolecular) | 2.89 | 145 | Stabilizes crystal packing |
| N2–H2···O1 (intramolecular) | 2.72 | 158 | Fixes molecular conformation |
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:
Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions (e.g., negative MEP at carbonyl oxygen).
Fukui Functions : Predict reactive sites for electrophilic/nucleophilic attacks.
HOMO-LUMO Gap : Estimate kinetic stability (e.g., smaller gaps correlate with higher reactivity).
Case Study :
For a structurally similar compound, DFT results aligned with experimental bond lengths (≤0.02 Å deviation) and predicted a HOMO-LUMO gap of 4.2 eV, indicating moderate stability .
Q. Computational Workflow :
Geometry Optimization : Start with crystallographic coordinates.
Frequency Analysis : Confirm no imaginary frequencies (ensures energy minimum).
Post-Processing : Generate MEP maps and Fukui indices using Gaussian or ORCA software.
Advanced: How can molecular docking elucidate potential biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes or receptors. For example:
Target Selection : Prioritize proteins with anthranilic acid-binding sites (e.g., proteases, kinases).
Docking Setup :
- Prepare the compound’s 3D structure (Open Babel).
- Retrieve target protein PDB files (e.g., COVID-19 main protease, PDB ID 6LU7).
- Define binding site residues via literature or active site prediction tools.
Validation : Compare docking scores (ΔG) with known inhibitors.
Results from Analogous Studies :
A thiourea derivative showed a docking score of −7.2 kcal/mol against COVID-19 protease, suggesting inhibitory potential . Follow-up in vitro assays (e.g., FRET-based protease activity) validated computational predictions.
Basic: What are the critical factors affecting compound stability in aqueous solutions?
Methodological Answer:
- pH Sensitivity : Protonation of the diethylamino group (pKa ~8–9) affects solubility. Store in pH 4–6 buffers to prevent degradation.
- Light and Temperature : Protect from UV light; store at −20°C in amber vials.
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
